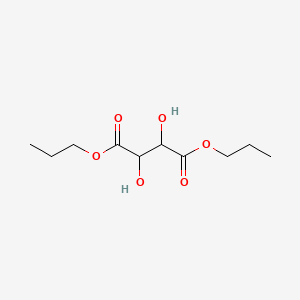

Dipropyl tartrate

Description

Significance of Chiral Tartrates in Asymmetric Catalysis and Stereoselective Synthesis

The pursuit of enantiomerically pure compounds is a central theme in modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral tartrates, esters of tartaric acid, have emerged as indispensable tools in this endeavor. nih.gov Tartaric acid itself is an inexpensive and naturally occurring chiral molecule, providing a readily accessible entry point into the "chiral pool," a collection of enantiomerically pure compounds that can be used as starting materials for complex syntheses. nih.gov

The significance of chiral tartrates lies in their dual functionality. They can act as chiral auxiliaries, temporarily attached to a substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered. ucc.ie Alternatively, and perhaps more powerfully, they can serve as chiral ligands that coordinate to a metal center, creating a chiral catalytic environment. This complex then orchestrates the transformation of a prochiral substrate into a chiral product with high enantioselectivity. taltech.eemsu.edu

One of the most celebrated examples of the power of chiral tartrates is the Sharpless-Katsuki asymmetric epoxidation. This reaction utilizes a titanium catalyst in conjunction with a chiral tartrate ester, such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT), to epoxidize allylic alcohols with exceptionally high and predictable stereoselectivity. researchgate.netwikipedia.org The ability to reliably introduce a stereocenter has made this reaction a workhorse in the synthesis of a vast array of natural products and biologically active molecules. researchgate.net The success of the Sharpless epoxidation has spurred the development of other tartrate-based catalytic systems for a variety of asymmetric transformations, including cyclopropanations, aldol (B89426) reactions, and 1,3-dipolar cycloadditions. researchgate.netcapes.gov.br The stereochemical outcome of these reactions is often highly dependent on the nature of the alkyl group of the tartrate ester, with bulkier esters sometimes offering enhanced selectivity. taltech.ee

Overview of Dipropyl Tartrate's Role as a Versatile Chiral Building Block

Beyond its application as a chiral ligand, this compound and its close structural relative, diisopropyl tartrate (DIPT), are highly valued as versatile chiral building blocks. In this capacity, the tartrate's carbon skeleton is incorporated into the final target molecule, unambiguously setting two adjacent stereocenters. nih.gov This strategy is particularly powerful for the synthesis of molecules containing 1,2-diol functionalities, a common motif in natural products. nih.gov

The industrial synthesis of this compound typically involves the straightforward esterification of tartaric acid with propanol. ontosight.aivulcanchem.com This provides access to both enantiomers, (R,R)- and (S,S)-dipropyl tartrate, allowing for the synthesis of either enantiomer of a target molecule.

The utility of this compound as a building block is demonstrated in the synthesis of numerous complex molecules. For instance, tartrate-derived aldehydes can undergo highly stereoselective aldol reactions, forming the backbone of polyhydroxylated natural products like (+)-bengamide E. nih.gov They have also been employed in the synthesis of lactones and lactams, which are core structures in many biologically active compounds. nih.gov For example, the synthesis of (S,S)-sapinofuranone B, a natural product, utilized a diol derived from L-tartrate. nih.gov Furthermore, chiral boronate esters derived from tartrate esters are effective reagents for the enantioselective crotylation of aldehydes, a key carbon-carbon bond-forming reaction. acs.org

The application of this compound extends to the pharmaceutical industry, where it can serve as a precursor to bioactive molecules. For example, intermediates derived from tartrate esters are used in the synthesis of the antimuscarinic drug tolterodine (B1663597) tartrate. vulcanchem.com The ability to introduce chirality with high fidelity makes this compound a valuable and versatile tool in the synthetic chemist's arsenal (B13267) for the construction of enantiomerically pure pharmaceuticals and other complex organic molecules. ontosight.ai

Physicochemical Properties of this compound Isomers

| Property | (+)-Diisopropyl L-tartrate | (-)-Diisopropyl D-tartrate | This compound |

| Molecular Formula | C10H18O6 | C10H18O6 | C10H18O6 |

| Molecular Weight | 234.25 g/mol | 234.25 g/mol | 234.25 g/mol |

| Boiling Point | 275 °C @ 760 mmHg fishersci.com | 275 °C chemicalbook.com | 297°C vulcanchem.com |

| Density | 1.110 g/mL fishersci.com | 1.119 g/mL at 20 °C chemicalbook.com | 1.139 g/mL at 20°C vulcanchem.com |

| Optical Purity | - | ≥99% e.e. (industrial) vulcanchem.com | - |

| Appearance | Clear, Viscous Liquid fishersci.com | Clear colorless, Viscous Liquid chemicalbook.com | - |

| Solubility | No information available | Soluble in Chloroform, Methanol chemicalbook.com | Miscible with polar organics vulcanchem.com |

Enantioselectivity in Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a key application for chiral tartrate esters, where they act as ligands to direct the stereochemical outcome. The enantiomeric excess (e.e.) is a measure of the stereoselectivity of the reaction.

| Allylic Alcohol Substrate | Chiral Ligand | Enantiomeric Excess (e.e.) | Reference |

| General Primary Allylic Alcohols | (+)-DET or (-)-DET | >90% | taltech.ee |

| Alkenylsilanol (precursor to (S)-styrene oxide) | (+)-DET | 85-95% | cdnsciencepub.com |

| Alkenylsilanol (precursor to (S)-(-)-1,2-epoxyheptane) | (+)-DIPT | - | cdnsciencepub.com |

| Racemic Allylic Phosphine Oxides (Kinetic Resolution) | L-(+)-diisopropyl tartrate | High | psu.edu |

Note: DET (Diethyl tartrate) and DIPT (Diisopropyl tartrate) are frequently used interchangeably or in parallel in the literature, with the choice often depending on the specific substrate to optimize enantioselectivity. The data reflects the high levels of stereocontrol achievable with this class of chiral ligands.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4181-80-0 |

|---|---|

Molecular Formula |

C10H18O6 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

dipropyl 2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3 |

InChI Key |

WCHBXSPACACNBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(C(C(=O)OCCC)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Dipropyl Tartrate

Esterification Procedures for Enantiopure Dipropyl Tartrate

The synthesis of enantiopure this compound is most commonly achieved through the Fischer-Speier esterification of tartaric acid with propanol. This acid-catalyzed reaction is a reversible process, and to favor the formation of the ester product, an excess of the alcohol is typically used, which also serves as the solvent. operachem.com The reaction is generally conducted under reflux conditions. operachem.com

Commonly used acid catalysts for this esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃). operachem.com For instance, a typical laboratory procedure involves refluxing a mixture of tartaric acid in anhydrous ethanol (B145695) with concentrated sulfuric acid for a couple of hours. operachem.com Another approach involves using p-toluenesulfonic acid monohydrate as a catalyst with benzene (B151609) as the solvent, employing a Dean-Stark trap to remove the water formed during the reaction, thereby driving the equilibrium towards the product. operachem.com

The selection of the catalyst and reaction conditions can be influenced by the desired purity and yield. While traditional methods with mineral acids are effective, organocatalysts like tartaric acid itself have been explored for starch esterification, highlighting a move towards more sustainable practices. rsc.org

Table 1: Typical Conditions for Fischer-Speier Esterification

| Reactants | Catalyst | Solvent | Conditions | Outcome | Reference |

| Carboxylic Acid, Alcohol | Acid (e.g., H₂SO₄, p-TsOH) | Excess alcohol or inert solvent (e.g., benzene) | Reflux, water removal | Ester formation | operachem.com |

| Hydroxy acid, Anhydrous ethanol | Concentrated H₂SO₄ | Ethanol | Reflux for 2 hours | Ethyl ester (95% yield) | operachem.com |

| d-Tartaric acid, Benzyl alcohol | p-Toluenesulfonic acid monohydrate | Benzene | Reflux with Dean-Stark trap | Dibenzyl tartrate (96% yield) | operachem.com |

Synthesis of this compound-Modified Reagents for Stereocontrol

This compound serves as a valuable chiral auxiliary in the synthesis of various reagents that are instrumental in controlling the stereochemical outcome of chemical reactions.

Preparation of this compound-Modified Crotylboronates

This compound-modified crotylboronates are powerful reagents in asymmetric synthesis, enabling the highly diastereo- and enantioselective formation of homoallylic alcohols from aldehydes. researchgate.netnih.gov The synthesis of these chiral crotylboronates, such as (S,S)-diisopropyl tartrate (E)-crotylboronate, follows a well-established protocol. nih.govorgsyn.org

The process begins with the metallation of trans-2-butene using a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF) to generate (E)-crotylpotassium with high isomeric purity. orgsyn.org This intermediate is then treated with triisopropyl borate (B1201080) ((i-PrO)₃B), followed by aqueous hydrolysis. The final step is the esterification with the corresponding enantiomer of diisopropyl tartrate (DIPT), which yields the desired tartrate-modified crotylboronate. orgsyn.org It is crucial to manage the reaction conditions carefully to prevent the isomerization of the (E)-crotylpotassium to the more stable (Z)-isomer. orgsyn.org These reagents exhibit excellent enantioselectivity, with ranges from 55–91% enantiomeric excess (e.e.), depending on the aldehyde used. researchgate.netresearchgate.net

Table 2: Enantioselectivity of this compound-Modified Crotylboronates with Aldehydes

| Aldehyde Type | Solvent | Enantioselectivity (% e.e.) | Reference |

| Aliphatic (linear or α-monobranched) | Toluene | 72-91 | researchgate.net |

| Aromatic and α,β-unsaturated | Toluene | 55-74 | researchgate.net |

| Benzaldehyde | THF | Optimal | researchgate.net |

Derivatization to Form this compound-Derived Chiral Catalysts and Ligands

This compound is a foundational molecule for the development of a wide array of chiral catalysts and ligands used in asymmetric synthesis. wikipedia.org One of the most prominent applications is in the Sharpless-Katsuki epoxidation, where diisopropyl tartrate acts as a chiral ligand for a titanium catalyst. wikipedia.orgunine.ch This system, composed of titanium tetraisopropoxide, diisopropyl tartrate, and an oxidizing agent like tert-butyl hydroperoxide, facilitates the asymmetric epoxidation of allylic alcohols. unine.ch

Beyond epoxidation, tartrate derivatives are employed in various other catalytic asymmetric reactions. For example, tartrate-derived acetals of α,β-unsaturated aldehydes can be used in highly diastereoselective Simmons-Smith-type cyclopropanation reactions. sfu.ca Furthermore, chiral bidentate 1,2-amino alcohols and tridentate Schiff bases have been synthesized from tartrate-derived chiral auxiliaries. sfu.ca These ligands have been evaluated in metal-catalyzed reactions such as sulfoxidation and Diels-Alder reactions. sfu.ca For instance, a chromium(III)-complex of a tartrate-derived tridentate Schiff base has been shown to catalyze the hetero-Diels-Alder reaction. sfu.ca

Tartrate-derived dicarbohydrazides have also been synthesized and utilized as chiral nitrogen ligands in the asymmetric Henry reaction, albeit with modest yields and low enantioselectivities. arkat-usa.org

Advanced Chemical Derivatization Strategies for Analytical Applications

Chemical derivatization is a technique used to modify an analyte to enhance its suitability for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). scribd.comjfda-online.com This process can improve volatility, chromatographic behavior, and detectability. scribd.com

In the context of this compound and related compounds, derivatization plays a crucial role in the enantioseparation of various molecules. For example, diacetyl-L-tartaric acid anhydride (B1165640) has been used as a chiral derivatizing reagent to resolve the enantiomers of vigabatrin, an antiepileptic drug, using reversed-phase chromatography. researchgate.net The resulting diastereomeric monoester derivatives are readily separable. researchgate.net

Similarly, (2R, 3R)-di-n-propyl tartrate has been employed in the enantioseparation of alkyl tropates by HPLC. researchgate.net The principle of forming diastereomers that can be separated on an achiral column is a common strategy. jfda-online.com This involves reacting the enantiomeric mixture with a chiral derivatizing agent to produce diastereomers, which possess different physical properties and can therefore be separated using standard chromatographic techniques. mdpi.com

For the analysis of formaldehyde (B43269), a derivatization-HPLC method is officially recognized, where formaldehyde is reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a derivative that can be analyzed by HPLC. shimadzu.com While not directly involving this compound, this illustrates the broader application of derivatization in analytical chemistry for enhancing detection and separation.

Dipropyl Tartrate in Asymmetric Catalysis and Organic Synthesis

Role as Chiral Auxiliary and Ligand in Stereoselective Transformations

Dipropyl tartrate (DPT), specifically its enantiomerically pure forms such as diisopropyl tartrate (DIPT), is a diester of tartaric acid that plays a crucial role in asymmetric synthesis. wikipedia.org It functions as both a chiral auxiliary and a chiral ligand to control the stereochemical outcome of chemical reactions. wikipedia.orgbiosynth.comwikipedia.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct a reaction toward the formation of a single stereoisomer. wikipedia.org After the desired transformation, the auxiliary can typically be removed. wikipedia.org

In many applications, DIPT serves as a chiral ligand, binding to a metal center to form a chiral catalyst. wikipedia.orgscripps.edu This catalyst then interacts with the substrate in a way that favors one stereochemical pathway over another, leading to a product with high enantiomeric purity. biosynth.comresearchgate.net Its most prominent application is as a chiral ligand for titanium in the Sharpless epoxidation. wikipedia.org In other reactions, such as crotylboronations, it is used to create chiral reagents where the tartrate moiety acts as a built-in stereochemical controller. diva-portal.orgacs.org The chirality of the tartrate ligand directly influences the absolute configuration of the newly formed stereocenters in the product molecule. chem-station.comyale.edu

Key Asymmetric Reactions Mediated by this compound

The Sharpless-Katsuki asymmetric epoxidation is a renowned enantioselective reaction that converts allylic alcohols into 2,3-epoxy alcohols. wikipedia.orgajrconline.org The method employs a catalyst system formed from titanium tetra(isopropoxide) (Ti(OiPr)₄), a chiral dialkyl tartrate like diisopropyl tartrate (DIPT), and an oxidant, typically tert-butyl hydroperoxide (TBHP). wikipedia.orgresearchgate.netresearchgate.net The reaction is known for its reliability, mild conditions, and high enantioselectivity, often exceeding 90% enantiomeric excess (ee). scripps.eduresearchgate.net The structure of the active catalyst is believed to be a dimer of [Ti(tartrate)(OR)₂]. wikipedia.orgajrconline.org The choice between D-(−)-DIPT and L-(+)-DIPT determines which face of the alkene is epoxidized, allowing for the predictable synthesis of either epoxide enantiomer. yale.eduunits.it

In the Sharpless epoxidation, prochiral primary and secondary allylic alcohols are transformed into chiral epoxy alcohols with a very high degree of enantioselectivity. scripps.eduwikipedia.org The allylic hydroxyl group of the substrate coordinates to the titanium center of the chiral catalyst, which pre-orients the molecule for the delivery of the oxygen atom from the peroxide to a specific face of the double bond. units.it This directed attack ensures the formation of one enantiomer over the other. ajrconline.org For example, using L-(+)-diethyl tartrate directs the epoxidation to the bottom face of the allylic alcohol when drawn in a specific orientation, while D-(-)-diethyl tartrate directs it to the top face. units.it The reaction is versatile and works for a wide variety of substituted allylic alcohols. scripps.educhem-station.com

Table 1: Examples of Sharpless Asymmetric Epoxidation of Prochiral Allylic Alcohols

| Allylic Alcohol Substrate | Chiral Tartrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

| (E)-2-Hexen-1-ol | (+)-DIPT | 2(S),3(R)-Epoxy alcohol | 80 | >95 |

| Geraniol | (+)-DIPT | 2(S),3(S)-Epoxy alcohol | 95 | 95 |

| (Z)-2-Methylhept-2-enol | (+)-DET | Z(S),3(R)-Epoxy alcohol | 80 | 89 york.ac.uk |

| Allyl alcohol | (+)-DIPT | 2(S)-Glycidol | ~15 | 73 york.ac.uk |

Data compiled from various research findings. Yields and ee values are representative and can vary with specific reaction conditions.

The Sharpless epoxidation system is also highly effective for the kinetic resolution of racemic secondary allylic alcohols. chem-station.comyork.ac.uk In this process, one enantiomer of the racemic alcohol reacts significantly faster with the chiral catalyst than the other. yale.edu When approximately half an equivalent of the oxidizing agent is used, the faster-reacting enantiomer is converted to its corresponding epoxy alcohol, while the slower-reacting enantiomer remains largely unreacted. yale.edu This allows for the separation of the unreacted alcohol and the newly formed epoxy alcohol, both in high enantiomeric purity. scripps.eduyale.edu Diisopropyl tartrate (DIPT) is often the preferred ligand for kinetic resolutions because the steric bulk of its ester group can enhance the efficiency of the resolution. chem-station.comresearchgate.net

Table 2: Kinetic Resolution of Racemic Secondary Allylic Alcohols using Sharpless Epoxidation

| Racemic Allylic Alcohol | Chiral Tartrate | Outcome |

| (±)-1-Octen-3-ol | L-(+)-DET | (R)-1-Octen-3-ol recovered (>96% ee), (2S,3S)-Epoxy alcohol formed (>95% ee) |

| (±)-(E)-4-Nonen-3-ol | L-(+)-DET | (R)-Enantiomer recovered (>98% ee), (2S,3R)-Epoxy alcohol formed (>98% ee) |

| (±)-(E)-3-Methyl-3-penten-2-ol | D-(-)-DIPT | (S)-Enantiomer recovered (96% ee), (2R,3R)-Epoxy alcohol formed |

Data compiled from various research findings. The efficiency of kinetic resolution depends on the relative rates of epoxidation of the two enantiomers (k_fast/k_slow).

This compound is used as a chiral auxiliary to prepare chiral crotylboronate reagents. acs.orgnih.gov These reagents are highly valuable in organic synthesis for their ability to react with aldehydes to form α-methyl-homoallylic alcohols with excellent stereocontrol. nih.gov The reaction creates two adjacent stereocenters, and the stereochemistry is dictated by the geometry of the crotylboronate (E or Z) and the chirality of the tartrate auxiliary. ust.hk The reactions typically proceed through a cyclic Zimmerman-Traxler transition state, which accounts for the high diastereoselectivity observed. wikipedia.org

The addition of a tartrate-modified (E)- or (Z)-crotylboronate to an aldehyde provides access to different diastereomers of the α-methyl-homoallylic alcohol product. ust.hk For instance, the reaction of an aldehyde with an (E)-crotylboronate reagent generally yields the anti-homoallylic alcohol, whereas a (Z)-crotylboronate provides the syn-diastereomer. nih.govust.hk The absolute stereochemistry of the product is controlled by the enantiomer of the diisopropyl tartrate used to prepare the reagent. researchgate.net Reagents derived from (R,R)-DIPT and (S,S)-DIPT provide enantiomeric products, making the methodology highly flexible for accessing any of the four possible stereoisomers. nih.govresearchgate.net These reactions are often highly selective, with enantioselectivity ranging from 55–91% ee depending on the specific aldehyde used. researchgate.net

Table 3: Asymmetric Crotylboronation of Achiral Aldehydes with DIPT-Modified Crotylboronates

| Aldehyde | Crotylboronate Reagent | Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Benzaldehyde | (R,R)-DIPT (E)-Crotylboronate | anti | 85 | 96:4 | 87 |

| Acetaldehyde | (R,R)-DIPT (E)-Crotylboronate | anti | 75 | 97:3 | 85 |

| Benzaldehyde | (R,R)-DIPT (Z)-Crotylboronate | syn | 87 | >98:2 | 86 |

| Acetaldehyde | (R,R)-DIPT (Z)-Crotylboronate | syn | 76 | 98:2 | 83 |

Data compiled from research by Roush et al. Reactions are typically performed at -78 °C. The diastereomeric ratio refers to syn:anti or anti:syn selectivity.

Asymmetric Crotylboronation Reactions

Diastereoselective Reactions with Chiral Aldehydes

The use of this compound-modified reagents in reactions with chiral aldehydes demonstrates a powerful strategy for controlling stereochemistry, often referred to as double asymmetric synthesis. In these reactions, the inherent facial bias of the chiral aldehyde interacts with the chirality of the reagent, leading to either enhanced (matched) or diminished (mismatched) diastereoselectivity.

Tartrate ester-modified crotylboronates, including those derived from diisopropyl tartrate (DIPT), are particularly effective in reacting with chiral, non-racemic α-branched aldehydes. nih.gov These reactions generally exhibit high levels of diastereoselectivity. The facial selectivity of the crotylboration can be inverted by simply switching the chirality of the tartrate ester used in the reagent's preparation. nih.gov This method has proven valuable in the total synthesis of numerous natural products. nih.gov

A key advantage of using (E)-crotylboron reagents modified with tartrate esters is their ability to produce 2,3-anti diastereomers with selectivities that often surpass those achievable through traditional propionate (B1217596) enolate aldol (B89426) reactions. nih.gov Similarly, γ-(alkoxysilyl)allylboronates modified with diisopropyl tartrate are highly effective in double asymmetric reactions involving chiral aldehydes. capes.gov.br

Table 1: Double Asymmetric Crotylboration of Chiral Aldehydes with Tartrate Ester Modified Crotylboronates Data sourced from reference nih.gov

| Aldehyde | Crotylboronate Reagent | Diastereomer Ratio | Yield (%) |

| D-(R)-Glyceraldehyde acetonide | (S,S)-DIPT (E)-crotylboronate | >99 : 1 | 91 |

| D-(R)-Glyceraldehyde acetonide | (R,R)-DIPT (E)-crotylboronate | 3 : 97 | 83 |

| L-(S)-Glyceraldehyde acetonide | (R,R)-DIPT (E)-crotylboronate | >99 : 1 | 91 |

| L-(S)-Glyceraldehyde acetonide | (S,S)-DIPT (E)-crotylboronate | 2 : 98 | 94 |

Asymmetric 1,3-Dipolar Cycloaddition Reactions

This compound has been successfully employed as a chiral auxiliary in asymmetric 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings with high stereocontrol. scielo.br These reactions involve a 1,3-dipole reacting with a dipolarophile, such as an alkene.

For instance, the reaction between nitrones and allyl alcohols can be rendered highly diastereo- and enantioselective by using a chiral complex formed from diethylzinc (B1219324) and (R,R)-diisopropyl tartrate (DIPT). scielo.br This methodology provides an efficient route to highly functionalized 3,5-trans-isoxazolidines with nearly complete enantioselectivity. scielo.br Similarly, the cycloaddition of azomethine imines with allyl alcohol, when mediated by diisopropyl (R,R)-tartrate, yields optically active trans-pyrazolidines with excellent regio-, diastereo-, and enantioselectivity. oup.com

Stereoselective Synthesis of Substituted Isoxazolidines

A significant application of this compound in 1,3-dipolar cycloadditions is the synthesis of chiral isoxazolidines. These heterocycles are valuable intermediates in organic synthesis, as the N-O bond can be cleaved to produce 1,3-amino alcohols. nih.gov

Catalytic amounts of diisopropyl tartrate have been used to achieve highly enantioselective cycloadditions. The reaction of nitrones that possess a bulky N,N-diisopropylamide group with allylic alcohols, in the presence of a catalytic amount of diisopropyl (R,R)-tartrate, affords di- or trisubstituted isoxazolidines with enantiomeric excesses (ee) up to >99%. nii.ac.jpdeepdyve.com This method has been applied to the synthesis of valuable chiral building blocks, such as (2S,4R)-4-hydroxyornithine derivatives. nii.ac.jp The use of diisopropyl tartrate as a chiral auxiliary has also been documented for the catalytic asymmetric 1,3-dipolar cycloaddition of nitrile oxides to achiral allyl alcohols. researchgate.net

Table 2: Catalytic Asymmetric 1,3-Dipolar Cycloaddition for Isoxazolidine Synthesis Data sourced from reference deepdyve.com

| Nitrone Substrate | Allylic Alcohol | Yield (%) | Enantiomeric Excess (% ee) |

| N-Benzyl-α-(diisopropylcarbamoyl)nitrone | Allyl alcohol | 85 | 98 |

| N-Benzyl-α-(diisopropylcarbamoyl)nitrone | (E)-2-Buten-1-ol | 80 | >99 |

| N-Benzyl-α-(diisopropylcarbamoyl)nitrone | (Z)-2-Buten-1-ol | 75 | 99 |

| N-Benzyl-α-(diisopropylcarbamoyl)nitrone | Cinnamyl alcohol | 92 | >99 |

Asymmetric Reduction Methodologies (e.g., Borane (B79455) Reductions)

Diisopropyl tartrate is a key component in several asymmetric reduction systems. Chiral boronate esters derived from tartrate esters are used to achieve the enantioselective reduction of prochiral ketones and aldehydes. msu.edu The well-known Sharpless asymmetric epoxidation catalyst, a titanium-tartrate complex, utilizes either diethyl tartrate (DET) or diisopropyl tartrate (DIPT) to control the stereochemical outcome of the epoxidation of allylic alcohols. dnrcollege.org

Beyond epoxidation, this compound finds use in borane-mediated reductions. Amino alcohol-borane complexes, which can incorporate diisopropyl tartrate, are employed for the asymmetric reduction of carbonyl compounds. smbstcollege.com The general principle involves the formation of a chiral borane reagent that complexes with the carbonyl compound, followed by a stereoselective hydride transfer. The chiral environment provided by the ligand dictates the face of the carbonyl to which the hydride is delivered, resulting in the preferential formation of one enantiomer. dnrcollege.org

Stereoselective Tetrahydrofuran (B95107) Synthesis

Substituted tetrahydrofuran (THF) rings are prevalent motifs in many biologically active natural products. acs.org this compound has been instrumental in the development of stereoselective methods for their synthesis.

A highly convergent three-component coupling strategy allows for the stereocontrolled synthesis of 2,3,5-trisubstituted tetrahydrofurans. This method utilizes a diisopropyl tartrate-modified (E)-γ-(dimethylphenylsilyl)allylboronate. The process involves the allylboration of an initial aldehyde, followed by a Lewis acid-catalyzed coupling of the resulting chiral allylsilane with a second aldehyde or ketone to form the THF ring with excellent selectivity. acs.org

Furthermore, diisopropyl tartrate is crucial in the synthesis of THF-epoxides, which are precursors to therapeutically active acetogenins. google.com In a multi-step synthesis, a Sharpless asymmetric epoxidation step employing an enantiomer of diisopropyl tartrate sets a key stereocenter. The choice of (L)-(+)- or (D)-(-)-diisopropyl tartrate dictates the resulting epoxide stereochemistry, showcasing the method's versatility. google.com This approach has been applied in synthetic efforts towards oxasqualenoid natural products like eurylene (B1198115) and teurilene. rsc.org

Applications in the Asymmetric Synthesis of Chiral Building Blocks and Bioactive Molecules

The utility of this compound extends to the synthesis of a wide array of chiral building blocks and complex bioactive molecules. nih.gov Its role as an inexpensive and readily available chiral starting material or auxiliary makes it highly valuable in synthetic chemistry. nih.gov

For example, the catalytic asymmetric epoxidation of allyl alcohol using a titanium/diisopropyl tartrate system produces enantiomerically pure glycidol. researchgate.net Trityl-glycidol, a derivative, is a key building block for various pharmaceuticals. researchgate.net The synthesis of (2S,4R)-4-hydroxyornithine derivatives has been accomplished using a DIPT-mediated asymmetric cycloaddition. nii.ac.jp

Diisopropyl-D-tartrate has served as the starting point for the total synthesis of natural products like secosyrin 1. nih.gov The synthesis of other bioactive molecules, including the antifungal agent (–)-deacetylanisomycin and the fungal metabolite nectrisine, has also been achieved starting from tartrate esters. nih.gov The THF-epoxides synthesized using DIPT are intermediates for preparing therapeutically active mono- and bis-THF acetogenins. google.com

Studies on Mechanism of Asymmetric Induction and Enantioselectivity

Understanding the mechanism of stereochemical control is crucial for optimizing and expanding the utility of this compound-based catalysts. In the Sharpless epoxidation, titanium(IV) isopropoxide and diisopropyl tartrate react to form a dimeric chiral catalyst complex. msu.edudnrcollege.org The allylic alcohol substrate coordinates to a titanium center in this complex, and the subsequent oxygen transfer from a peroxide occurs in a highly controlled facial-selective manner dictated by the chiral tartrate ligand. dnrcollege.org

In the allylboration of aldehydes using tartrate-modified allylboronates, the reaction is believed to proceed through a six-membered cyclic transition state, similar to the Zimmerman-Traxler model. diva-portal.org Diisopropyl tartrate, acting as a chiral auxiliary attached to the boron atom, effectively induces enantioselectivity by creating a well-defined chiral environment around the reaction center. diva-portal.org

Mechanistic studies on other reactions, such as the asymmetric sulfoxidation to produce the drug esomeprazole, provide further insight. researchgate.net While not a reaction of this compound itself, the process uses a titanium-tartrate catalyst. These studies suggest that a key factor governing enantioselection is the hydrogen bonding between the N-H of the substrate (an imidazole (B134444) ring) and the chiral tartrate ligand on the titanium catalyst. researchgate.net This highlights the critical role of non-covalent interactions within the catalyst-substrate complex in dictating the stereochemical outcome of the reaction.

Facial Selectivity in Epoxidation

Facial selectivity in the context of the Sharpless epoxidation refers to the preferential delivery of the oxygen atom to one of the two faces (enantiotopic or diastereotopic faces) of the double bond. The choice of which face is epoxidized is almost entirely controlled by the chirality of the dialkyl tartrate ligand used in the catalytic system. wikipedia.orgscripps.edu

When an allylic alcohol coordinates to the titanium center of the catalyst, the chiral tartrate ligands, such as (+)- or (-)-dipropyl tartrate, create a rigid, chiral environment around the metal. numberanalytics.comoregonstate.edu This chiral complex then directs the approach of the allylic alcohol substrate, ensuring that the oxidant, tert-butyl hydroperoxide, delivers the oxygen atom to a specific face of the alkene. oregonstate.edu

A well-established mnemonic allows for the prediction of the stereochemical outcome. By orienting the allylic alcohol with the hydroxyl group in the bottom right corner of a plane containing the C=C double bond, the facial selectivity can be determined:

Using (+)-dipropyl tartrate (derived from L-(+)-tartaric acid), the oxygen atom is delivered from the bottom face (re face) of the alkene as it is drawn in this orientation. oregonstate.edu

Using (-)-dipropyl tartrate (derived from D-(-)-tartaric acid), the oxygen is delivered from the top face (si face). oregonstate.edu

This predictable and high degree of facial selectivity, which is largely independent of the substitution pattern on the alkene, makes the Sharpless epoxidation a valuable tool for the synthesis of complex chiral molecules. wikipedia.org The reaction essentially allows chemists to choose which enantiomer of the epoxy alcohol to produce simply by selecting the appropriate enantiomer of the this compound ligand. numberanalytics.com

Table 1: Facial Selectivity in Sharpless Epoxidation Based on Ligand Stereochemistry

| Chiral Ligand | Face of Oxygen Delivery (Mnemonic Orientation) | Resulting Epoxide Stereochemistry |

| (+)-Dipropyl Tartrate | Bottom Face (re) | (2R, 3R) or (2S, 3S) depending on substrate |

| (-)-Dipropyl Tartrate | Top Face (si) | (2S, 3R) or (2R, 3S) depending on substrate |

Note: The resulting epoxide stereochemistry depends on the substitution pattern of the allylic alcohol.

Influence of Ligand Stereochemistry on Enantioselectivity

The stereochemistry of the this compound ligand is the cornerstone of the enantioselectivity observed in the Sharpless epoxidation. numberanalytics.com The formation of a dimeric catalyst structure, [Ti(tartrate)(OR)₂]₂, is believed to be the active species. wikipedia.org The tartrate esters create a chiral "windmill" arrangement that effectively blocks three of the four quadrants around the titanium-bound oxygen, allowing the alkene's π bond to approach from only one specific direction. oregonstate.edu This controlled approach is what leads to the high enantiomeric excesses (ee), which are frequently greater than 90% and can often exceed 98%. researchgate.netscripps.edu

The choice between the two enantiomers of this compound—(+)-dipropyl L-tartrate and (-)-dipropyl D-tartrate—determines which enantiomer of the 2,3-epoxyalcohol is synthesized. orgsyn.org This direct relationship between the ligand's absolute configuration and the product's absolute configuration is a key feature of this catalytic system.

While various dialkyl tartrates, including dimethyl, diethyl (DET), and diisopropyl (DIPT) tartrates, are effective at inducing asymmetry, the nature of the alkyl group can influence the degree of enantioselectivity. princeton.eduthieme-connect.de Generally, bulkier alkyl groups on the tartrate ester can lead to higher enantioselectivity in the epoxidation of certain substrates and in kinetic resolution processes. thieme-connect.de For instance, diisopropyl tartrate (DIPT) is often cited for providing better selectivity than diethyl tartrate (DET) for some allylic alcohols. numberanalytics.comharvard.edu Following this trend, this compound is expected to provide high levels of enantioselectivity, comparable to and in some cases potentially exceeding that of DET, due to its slightly larger alkyl substituents.

The epoxidation of divinyl carbinol provides a clear example of this high enantioselectivity. The reaction yields a product with an exceptionally high enantiomeric excess (>99% ee) due to an initial ligand-controlled facial selectivity, followed by a kinetic resolution of the resulting product. orgsyn.org This demonstrates the profound influence of the chiral tartrate ligand on the stereochemical outcome.

Table 2: Representative Enantioselectivity in Sharpless Epoxidation

| Substrate | Chiral Ligand | Enantiomeric Excess (ee) | Reference |

| Allylic Alcohols (general) | (+)- or (-)-Dialkyl Tartrate | >90% | researchgate.net |

| Allylic Alcohols (general) | (+)- or (-)-Dialkyl Tartrate | Often >98% | scripps.edu |

| Divinyl Carbinol | (+)-Diisopropyl L-tartrate | >99% | orgsyn.org |

| (E)-2-Hexen-1-ol | (+)-Diisopropyl Tartrate | 95% | harvard.edu |

| Geraniol | (+)-Diethyl Tartrate | 95% | harvard.edu |

Note: The table uses examples with closely related dialkyl tartrates like DIPT and DET to illustrate the typical high enantioselectivity of the reaction, as specific data for this compound is less commonly reported but the principles are identical.

Spectroscopic and Computational Investigations of Dipropyl Tartrate

Spectroscopic Characterization Techniques

The molecular structure and stereochemistry of dipropyl tartrate, like other dialkyl tartrates, have been elucidated through a variety of spectroscopic methods. These techniques provide detailed insights into the compound's atomic connectivity, conformational preferences, and chiral properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the propyl ester groups and the tartrate backbone.

¹³C NMR Spectroscopy: The carbon NMR spectrum is used to identify all unique carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the ester group, the carbon atom of the C-OH group, and the carbons of the propyl chain. The chemical shifts of these carbons are sensitive to their local electronic environment.

There is no evidence of ¹⁹F NMR spectroscopy being used for this compound, as this technique is specific to compounds containing fluorine atoms.

| Compound | Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| Diethyl L-tartrate | ¹H | 1.30 (t) | -CH₃ |

| 3.4 (s) | -OH | ||

| 4.26 (q) | -OCH₂- | ||

| 4.47 (s) | -CH(OH)- | ||

| Diisopropyl L-tartrate | ¹H | 1.27 (d) | -CH(CH₃)₂ |

| 3.4 (s) | -OH | ||

| 4.4 (s) | -CH(OH)- | ||

| 5.08 (sept) | -OCH(CH₃)₂ | ||

| Diisopropyl D-Tartrate | ¹³C | 21.6 | -CH(C H₃)₂ |

| 70.2 | -C H(OH)- | ||

| 72.7 | -OC H(CH₃)₂ | ||

| 170.8 | -C =O |

Vibrational Absorption (FT-IR): Fourier Transform Infrared (FT-IR) spectroscopy of dialkyl tartrates shows characteristic absorption bands for the O-H stretching of the hydroxyl groups and the C=O stretching of the ester carbonyl groups. nih.gov The positions of these bands are sensitive to hydrogen bonding. In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the same chiral center is prevalent. nih.gov This interaction causes a shift in the vibrational frequencies compared to when intermolecular hydrogen bonding with a solvent molecule occurs. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. hmdb.ca As a chiroptical technique, it is exceptionally sensitive to the three-dimensional arrangement of atoms in a chiral molecule. hmdb.cachemicalbook.com VCD studies on dialkyl tartrates have been crucial in determining their preferred conformations in solution. nih.gov The VCD signals associated with C*-O stretching vibrations, for instance, have been found to be consistent across different tartrate esters and are indicative of the molecule's absolute configuration. acs.org In conjunction with Density Functional Theory (DFT) calculations, VCD can safely establish the absolute configuration of diastereomers. acs.org

FT-Raman Spectroscopy: Fourier Transform Raman spectroscopy is a complementary vibrational technique. psu.edu Whereas FT-IR is based on absorption, Raman spectroscopy is a light-scattering phenomenon. google.com Vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice-versa, making the two techniques synergistic. google.com For molecules with a center of symmetry, no vibrational band will appear in both spectra. google.com While specific FT-Raman studies on this compound were not identified, the technique is valuable for analyzing the skeletal vibrations of the carbon backbone and functional groups that are less prominent in IR spectra. psu.eduwallonie.be

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique well-suited for analyzing thermally labile and polar molecules like tartrate esters. researchgate.net It allows for the gentle transfer of ions from solution into the gas phase for mass analysis. researchgate.net ESI-MS has been used to study the noncovalent interactions and chiral recognition of tartrate derivatives, for example, in the evaluation of host-guest complexes. nih.gov It is also a powerful tool for identifying ligands and potential inhibitors in complex mixtures by detecting their interaction with target molecules. psu.edu

Mass Analyzed Ion Kinetic Energy (MIKE) Spectra: MIKE spectrometry is a tandem mass spectrometry (MS/MS) technique that analyzes the kinetic energy of fragment ions formed from the dissociation of a selected precursor ion. acs.orgresearchgate.net Studies have shown that MIKE spectra can be used to distinguish between diastereomeric complexes in the gas phase. acs.orgresearchgate.net For example, different kinetic energy release (KER) values were observed for product ions generated from diastereomeric complexes of cobalt with D- or L-diisopropyl tartrate. acs.orgresearchgate.net This difference reflects the distinct structures of the precursor ions and demonstrates that chiral recognition can be observed and quantified in the gas phase using this method. acs.orgresearchgate.net

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. core.ac.uk It is a powerful method for studying the stereochemistry of chiral molecules.

For dialkyl tartrates, ECD spectra are sensitive to the conformation of the molecule and the solvent environment. chemicalbook.comchemicalbook.com While the ECD spectra of dimethyl-L-tartrate show relatively little variation in different solvents, the corresponding Optical Rotatory Dispersion (ORD) spectra exhibit marked solvent dependence. chemicalbook.com This suggests that ECD, which probes electronic transitions, and ORD are sensitive to different aspects of the molecule's chiral structure and its interaction with the solvent. Theoretical predictions of ECD spectra using quantum mechanical methods, such as time-dependent density functional theory (TDDFT), have become instrumental in assigning the absolute configuration of chiral molecules and interpreting experimental results. chemicalbook.com

Mass Spectrometry (Electrospray Ionization Mass Spectrometry, Mass Analyzed Ion Kinetic Energy Spectra)

Conformational Analysis and Molecular Recognition Studies

The biological and chemical activity of this compound is intrinsically linked to its three-dimensional structure and how it interacts with other molecules. Spectroscopic and computational methods are vital for understanding these aspects.

The conformation of dialkyl tartrates, including this compound, is highly dependent on the solvent environment. nih.gov This phenomenon has been extensively studied using a combination of vibrational spectroscopy (VA and VCD) and computational modeling.

In non-polar solvents like carbon tetrachloride (CCl₄), dialkyl tartrates predominantly adopt a conformation stabilized by intramolecular hydrogen bonding. This bond forms between the hydroxyl group (-OH) and the carbonyl group (C=O) attached to the same chiral carbon center. nih.gov This creates a relatively rigid, folded structure.

In contrast, in polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO), the dominant conformation changes. nih.gov The intramolecular hydrogen bonds are disrupted in favor of stronger intermolecular hydrogen bonds between the tartrate's hydroxyl groups and the solvent molecules. nih.gov DFT calculations have supported this by showing that clusters of a tartrate molecule hydrogen-bonded to two DMSO molecules are needed to replicate the experimental spectroscopic data in that solvent. nih.gov This solvent-induced conformational flexibility is a key feature of the chemistry of tartrate esters.

Intermolecular Interactions and Hydrogen Bonding Analysis

Intermolecular forces, the attractive forces between neighboring molecules, are pivotal in determining the physical properties of substances like this compound. ebsco.com These forces include dipole-dipole interactions, London dispersion forces, and notably, hydrogen bonds. libretexts.org Hydrogen bonding is a particularly strong form of dipole-dipole interaction that occurs when a hydrogen atom is covalently bonded to a highly electronegative atom—such as the oxygen in the hydroxyl (-OH) groups of this compound—and is attracted to another nearby electronegative atom. libretexts.orgchemguide.co.uk

The structure of this compound, a diester of tartaric acid, contains two hydroxyl groups and two ester functionalities, all of which can participate in hydrogen bonding. vulcanchem.com The hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of both the hydroxyl and carbonyl groups can act as hydrogen bond acceptors. This capability is crucial for its interactions with other molecules, including solvents and other tartrate molecules.

Research on analogous dialkyl tartrates provides insight into the intermolecular behavior of this compound. Studies using vibrational absorption (VA) and vibrational circular dichroism (VCD) spectroscopy, supported by Density Functional Theory (DFT) calculations, have shown that the intermolecular interactions of dialkyl tartrates are highly dependent on the solvent environment. researchgate.netresearchgate.net

In nonpolar solvents, tartrate molecules may form intramolecular hydrogen bonds, where the hydrogen of a hydroxyl group interacts with the carbonyl oxygen within the same molecule. However, in polar aprotic solvents like dimethyl sulfoxide (DMSO), the dominant interaction shifts to intermolecular hydrogen bonding between the tartrate's hydroxyl groups and the solvent molecules. researchgate.net Computational models that include clusters of a tartrate molecule hydrogen-bonded to two DMSO molecules have been necessary to achieve agreement between predicted and experimental spectroscopic data. researchgate.net Similarly, in aqueous solutions, the hydration of tartrate dianions is non-symmetrical, indicating that explicit solvent molecules are instrumental in dictating the molecular structure and interactions. researchgate.net

Table 1: Types of Intermolecular Forces Relevant to this compound This table is interactive. You can sort and filter the data.

| Force Type | Description | Role in this compound | Relative Strength |

|---|---|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom connected to a highly electronegative atom (like O, N, or F) and another nearby electronegative atom. libretexts.orgchemguide.co.uk | Occurs via the two -OH groups acting as donors and the hydroxyl and carbonyl oxygens acting as acceptors. Crucial for solvent interactions and self-assembly. researchgate.net | Strong |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. ebsco.comlibretexts.org | The polar C=O and O-H bonds create permanent dipoles, leading to these interactions. | Moderate |

| London Dispersion Forces | Temporary attractive forces resulting from the formation of temporary dipoles in nonpolar molecules. libretexts.org | Present in all molecules, including this compound, arising from fluctuations in the electron cloud. | Weak |

Chiral Recognition in Gas Phase and Solution

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This compound, being a chiral molecule itself, is utilized in processes that depend on this phenomenon. The study of these interactions can be carried out in both the solution and gas phases, often employing mass spectrometry as a powerful analytical tool. nih.govmdpi.com

In solution, chiral recognition is the principle behind enantiomeric separation by techniques like chiral High-Performance Liquid Chromatography (HPLC). mdpi.com The differential interaction between the enantiomers of an analyte and a chiral stationary phase leads to different retention times, allowing for their separation. mdpi.com

In the gas phase, mass spectrometry has proven effective for observing and quantifying chiral recognition. nih.govresearchgate.net One method involves forming diastereomeric complexes between a chiral selector and the enantiomers of an analyte. Studies on diastereomeric octahedral cobalt complexes involving dialkyl tartrates have demonstrated that these complexes can be distinguished in the gas phase. acs.org By measuring the mass-analyzed ion kinetic energy (MIKE) spectra and the kinetic energy release (KER) during the fragmentation of these complexes, researchers can detect structural differences. acs.org Different KER values for the product ions generated from complexes containing different tartrate enantiomers are a clear indication of gas-phase chiral recognition. acs.org

Further studies using electrospray ionization mass spectrometry (ESI-MS) have shown that tartrate enantiomers can exhibit a preference for self-association, where homochiral dimers (e.g., R,R with R,R) are more stable or abundant than the corresponding heterochiral dimers (R,R with S,S). msstate.edu This preference for homochiral association is another manifestation of chiral recognition. msstate.edu The extent of chiral recognition can be quantified by comparing the relative abundances of the diastereomeric complexes observed in the mass spectrum. msstate.edu

Computational Chemistry and Theoretical Modeling

Computational chemistry provides indispensable tools for investigating the properties of molecules like this compound at an atomic level. Theoretical modeling allows for the prediction and analysis of structures, energies, and properties that can be difficult to measure experimentally. These methods are particularly valuable for understanding complex phenomena such as conformational preferences, intermolecular interactions, and reaction mechanisms.

Quantum Mechanical Studies (Density Functional Theory, Semiempirical AM1, Ab Initio)

Quantum mechanical (QM) methods are at the forefront of computational studies on this compound and its analogs. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule. The primary QM methods used include Density Functional Theory (DFT), semiempirical methods like AM1, and Ab Initio calculations.

Density Functional Theory (DFT) has emerged as the most widely used QM method for molecules of this size due to its favorable balance of accuracy and computational cost. DFT calculations have been instrumental in interpreting experimental spectroscopic data for dialkyl tartrates, including vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra. researchgate.netresearchgate.net For instance, the B3LYP functional combined with basis sets like 6-31G* has been successfully used to calculate the absorption and VCD spectra for various conformers of dimethyl-l-tartrate. researchgate.net These theoretical spectra can then be compared with experimental results to confirm structural assignments.

Ab Initio methods, while often more computationally intensive, provide highly accurate results and are used for benchmarking. Semiempirical methods like AM1 are faster but less accurate and are typically used for very large systems or for preliminary explorations of the potential energy surface.

A key finding from these studies is the critical importance of including solvent effects in the calculations. Quantum mechanical models that include explicit solvent molecules, such as clusters of a tartrate molecule with DMSO or water, show significantly better agreement with experimental observations than calculations performed in the gas phase alone. researchgate.netresearchgate.net This demonstrates that QM methods can accurately capture the subtle structural changes induced by the molecular environment. researchgate.net

Prediction of Molecular and Supramolecular Structures

A primary application of quantum mechanical calculations is the prediction of stable molecular and supramolecular structures. For a flexible molecule like this compound, this involves identifying the various possible conformations (rotational isomers) and determining their relative energies to find the most stable, minimum-energy structures. researchgate.net

DFT calculations have been used to map out the low-energy conformers of dialkyl tartrates. This is achieved by systematically rotating the single bonds in the molecule and calculating the energy of each resulting geometry, a process that can be performed without imposing symmetry constraints to ensure all possible structures are found. researchgate.net

Beyond single molecules, computational methods are used to predict how molecules assemble into larger, ordered supramolecular structures. For example, theoretical studies have investigated how chiral tartrate counterions can direct intrinsically achiral molecules to self-organize into right- or left-handed helical structures. researchgate.net The formation of strong ion pairs and specific hydrogen bonding networks between the tartrate and the other components are the driving forces behind this chiral self-assembly, and these interactions can be modeled with high fidelity using DFT. researchgate.net

Analysis of Global and Local Reactive Properties

Local reactivity, which describes the most likely sites within a molecule to undergo a reaction, can be analyzed using concepts like Fukui functions or by mapping the electrostatic potential onto the electron density surface. mdpi.com For this compound, which is known to be a bifunctional compound, such analysis would identify the nucleophilic character of the hydroxyl oxygens and the electrophilic character of the carbonyl carbons. biosynth.com These analyses are crucial for understanding its role in chemical synthesis, for example, as a chiral ligand in asymmetric catalysis where it coordinates to a metal center. wikipedia.org While specific studies detailing the Fukui functions of this compound are not prominent, the methodology is standard in computational chemistry for predicting reaction sites. mdpi.com

Conformational Energy Landscape and Stability

The conformational energy landscape is a multi-dimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. mpg.debiorxiv.org The minima on this landscape correspond to stable or metastable conformations, while the saddle points connecting these minima represent the transition states for conformational changes. mpg.de The height of these energy barriers determines the rate at which the molecule can interconvert between different shapes. mpg.de

For this compound, computational studies map this landscape by calculating the energies of numerous conformers. researchgate.net Studies on its analog, dimethyl tartrate, identified at least nine distinct conformers, with calculations determining their relative stabilities. researchgate.net The stability of these conformers is dictated by a delicate balance of intramolecular interactions, including hydrogen bonding between the hydroxyl and ester groups, and steric repulsion between the propyl groups.

The solvent environment significantly modulates the conformational energy landscape. researchgate.net As shown in studies of dialkyl tartrates in DMSO, specific conformations that facilitate intermolecular hydrogen bonding with the solvent become more stable. researchgate.net For example, computational models demonstrated that trans-COOR and trans-H conformer clusters were needed to reproduce experimental data in DMSO, indicating these are particularly stable arrangements in that environment. researchgate.net Understanding this landscape is key to explaining the molecule's behavior in different chemical environments and its effectiveness in applications like asymmetric synthesis.

Table 2: Computationally Studied Properties of Dialkyl Tartrates This table is interactive. You can sort and filter the data.

| Property / Analysis | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Spectra Interpretation | DFT (B3LYP/6-31G*) | Calculated VA/VCD spectra match experimental data, confirming structures. researchgate.net | researchgate.net |

| Conformational Search | DFT | Identification of multiple low-energy conformers (e.g., nine for dimethyl tartrate). researchgate.net | researchgate.net |

| Solvent Effects | DFT with explicit solvent | Inclusion of solvent molecules (e.g., DMSO, H2O) is critical for accurate structural and spectral prediction. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Supramolecular Assembly | DFT | Tartrate ions can induce chirality in the self-assembly of achiral molecules through ion pairing and hydrogen bonding. researchgate.net | researchgate.net |

| Conformational Stability | DFT | Relative energies of conformers determined, with specific clusters (trans-COOR, trans-H) being stable in DMSO. researchgate.net | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful computational microscope for observing the time-evolution of molecular systems, providing insights into the conformational dynamics and intermolecular interactions that govern the behavior of compounds like this compound in various environments. While dedicated MD simulation studies purely on this compound are not extensively documented in publicly available literature, the principles of MD and its application to similar and related systems allow for a detailed discussion of its potential and hypothesized findings.

MD simulations of tartrate derivatives have been successfully employed to understand their conformational landscapes in solution. For instance, studies on tartrate-based inhibitors have utilized Hamiltonian Replica Exchange Molecular Dynamics simulations to perform an accurate structural characterization. researchgate.net Such simulations can reveal the preference for certain conformations, such as compact or extended structures, depending on the solvent environment. researchgate.net In the case of this compound, MD simulations could be used to explore the rotational dynamics around its single bonds, the flexibility of the propyl ester groups, and the solvent's influence on the orientation of the hydroxyl and carbonyl groups. These simulations can quantify the population of different conformers, which is crucial for understanding its reactivity and chiroptical properties.

The primary utility of MD simulations for this compound would be to complement static quantum mechanical calculations (like DFT) by introducing the effects of temperature and explicit solvent molecules. This allows for the study of dynamic processes such as:

Conformational Interconversion: Tracking the transitions between different low-energy conformers over time.

Solvation Structure: Analyzing the arrangement of solvent molecules around the this compound molecule and the specific hydrogen bonding interactions.

Transport Properties: In principle, simulations of liquid this compound could predict properties like viscosity and diffusion coefficients.

Enhanced sampling techniques in MD are particularly valuable for complex reactions involving flexible molecules like this compound. chinesechemsoc.org These methods can overcome the high-energy barriers of chemical reactions and explore the reaction pathways, which is a known challenge for standard molecular dynamics. chinesechemsoc.org While ab initio molecular dynamics (AIMD) has been used to study the epoxidation step in Sharpless-type reactions, these have focused on the reactive intermediates rather than the chiral ligand in isolation. acs.orgnih.gov

A hypothetical MD simulation of this compound in a relevant solvent, such as a nonpolar organic solvent or water, would likely involve the following steps and yield valuable data, as illustrated in the following hypothetical data tables.

Table 1: Hypothetical Parameters for an MD Simulation of this compound

| Parameter | Value/Description |

| System | One molecule of (R,R)-dipropyl tartrate in a box of solvent (e.g., CCl4 or H2O) |

| Force Field | A classical force field such as OPLS-AA or GAFF |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Table 2: Hypothetical Data Output from an MD Simulation of this compound

| Property | Hypothetical Finding |

| Dominant Conformer | Extended trans-conformer with specific dihedral angle distributions |

| Hydrogen Bonding Lifetime | Analysis of intramolecular vs. intermolecular hydrogen bonds with solvent |

| Radial Distribution Functions | g(r) for solute-solvent interactions, showing solvation shells |

| Rotational Correlation Time | Information on the tumbling rate of the molecule in solution |

Such simulations would provide a dynamic picture that is complementary to the static view from other spectroscopic and computational methods.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms and transition states involving this compound, most notably in its role as a chiral ligand in the Sharpless asymmetric epoxidation. wikipedia.orgwayne.edu This reaction is renowned for its high degree of enantioselectivity in converting prochiral allylic alcohols to chiral epoxides. mdpi.com

The key to the enantioselectivity of the Sharpless epoxidation lies in the structure of the active catalyst, which is a dimeric titanium complex containing two tartrate ester ligands. wayne.edu DFT calculations have been crucial in modeling the structure of this catalyst and understanding how it orchestrates the stereoselective delivery of an oxygen atom to the double bond of the allylic alcohol.

Initial studies proposed that the active catalyst is a C2-symmetric dimer, [Ti(tartrate)(OR)2]2. DFT studies have explored the dimerization of the monomeric titanium(IV) diethyl tartrate complex, finding it to be thermodynamically favorable, resulting in a more reactive pentacoordinate catalyst. wayne.edu The mechanism involves several key steps, including ligand exchange and the formation of a "loaded" catalyst containing the allylic alcohol and the hydroperoxide. wayne.edu

The elucidation of the transition state for the oxygen transfer step is a central achievement of these computational investigations. The models predict a six-membered ring chair-like transition state for related asymmetric allylations controlled by diisopropyl tartrate. nih.gov For the Sharpless epoxidation, the transition state involves the coordination of the allylic alcohol and the tert-butyl hydroperoxide to one of the titanium centers of the dimer. The specific conformation of the this compound ligand creates a chiral environment that dictates the facial selectivity of the epoxidation. chinesechemsoc.org

The enantioselectivity is explained by the steric and electronic interactions within the transition state assembly. The bulky isopropyl groups of the tartrate ligand, along with the specific coordination geometry, create a highly constrained environment that favors the approach of the allylic alcohol from one specific face. DFT calculations have quantified the energy differences between the competing transition states leading to the two possible enantiomers of the epoxide product, showing a clear preference for the experimentally observed one. chinesechemsoc.org

Table 3: Key Findings from DFT Studies on the Sharpless Epoxidation Mechanism

| Finding | Significance |

| Dimeric Catalyst Structure | The active catalyst is a [Ti2(tartrate)2(OR)4] dimer, providing a rigid chiral framework. wayne.edu |

| Ligand Exchange Energetics | The activation energies for ligand exchange to form the active catalyst are low, allowing for a rapid catalytic cycle. wayne.edu |

| Transition State Geometry | The oxygen transfer proceeds through a well-defined transition state where the substrate orientation is controlled by the chiral tartrate ligand. chinesechemsoc.orgnih.gov |

| Enantioselectivity Origin | The energy difference between the diastereomeric transition states, arising from steric hindrance, leads to high enantiomeric excess. chinesechemsoc.org |

Furthermore, computational studies have been extended to understand the influence of different tartrate esters on the reaction. For example, theoretical calculations have been used to rationalize the enantioselective extraction of drug enantiomers using various tartaric acid derivatives, including diisopropyl tartrate, highlighting its recognition capabilities. researchgate.netsemanticscholar.org

Analytical and Process Development Methodologies Involving Dipropyl Tartrate

Analytical Methodologies for Enantiomeric Purity Determination

The stereochemical integrity of dipropyl tartrate and its derivatives is paramount for their effective use as chiral auxiliaries and ligands. Consequently, robust analytical methods are essential for quantifying enantiomeric purity.

Chiral chromatography is a cornerstone technique for separating and quantifying the enantiomers of chiral compounds. While this compound itself is often used as a chiral selector or ligand, the enantiomeric purity of the products formed in reactions utilizing it must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this purpose.

Often, the products of reactions involving tartrate esters, such as diols from asymmetric dihydroxylation, lack a strong chromophore for UV detection in HPLC or are not volatile enough for GC. A common strategy is to convert these products into suitable derivatives. For instance, diols can be transformed into dibenzoate esters. beilstein-journals.org This derivatization not only introduces a UV-active group but also enhances the interaction with the chiral stationary phase (CSP), leading to better separation. beilstein-journals.org

The selection of the CSP and the mobile phase is critical for achieving enantiomeric separation. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are widely employed. researchgate.netnih.gov The mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol. beilstein-journals.orgresearchgate.net Additives like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) are often used in small quantities to improve peak shape and resolution. nih.gov

Table 1: Example of Chiral HPLC Conditions for a Derivatized Product

| Parameter | Condition |

|---|---|

| Analyte | Dibenzoate derivative of a diol beilstein-journals.org |

| Column | Chiralcel OD beilstein-journals.org |

| Mobile Phase | 2% Isopropanol in Hexane beilstein-journals.org |

| Detection | UV beilstein-journals.org |

| Result | Excellent separation of enantiomers, with retention times separated by over 6 minutes. beilstein-journals.org |

The development of such methods is crucial for quality control and for optimizing the enantioselectivity of reactions like the Sharpless asymmetric epoxidation, where this compound is a key ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess (ee) without the need for chromatographic separation. beilstein-journals.org This technique relies on the use of a chiral resolving agent or a chiral modifier that interacts with the enantiomers of the analyte to form transient diastereomeric complexes. nih.govresearchgate.net These complexes exhibit distinct NMR signals, allowing for the direct integration and quantification of each enantiomer. beilstein-journals.org

This compound itself can serve as an effective chiral modifier. In one study, diisopropyl L-tartrate was used to determine the ee of fluorinated diols. beilstein-journals.org By dissolving the analyte in a solution containing diisopropyl L-tartrate and a suitable solvent (e.g., CDCl₃), the enantiomers produced separate signals in the ¹⁹F{¹H} NMR spectrum. beilstein-journals.org The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make this a particularly effective method for fluorinated compounds. beilstein-journals.org The observed chemical shift difference (Δδ) between the signals of the two enantiomers is a direct measure of the separation efficiency. beilstein-journals.org

Table 2: ¹⁹F{¹H} NMR for ee Determination Using a Chiral Modifier

| Parameter | Details |

|---|---|

| Analyte | Racemic fluorinated diol (28c) beilstein-journals.org |

| Chiral Modifier | Diisopropyl L-tartrate (in a 1:1 w/w mixture with CDCl₃) beilstein-journals.org |

| Technique | ¹⁹F{¹H} NMR Spectroscopy beilstein-journals.org |

| Observation | Almost complete separation of the two enantiomers. beilstein-journals.org |

| Chemical Shift Difference (ΔδF) | 0.02 ppm beilstein-journals.org |

This approach avoids derivatization steps that might be necessary for HPLC analysis, offering a more direct and potentially faster assessment of enantiomeric purity. beilstein-journals.org

Chiral Chromatography (High-Performance Liquid Chromatography, Gas Chromatography) with this compound Derivatives

Process Optimization and Scale-Up Strategies for this compound-Related Reactions

Transitioning a chemical reaction from a laboratory bench to an industrial scale requires careful optimization to ensure efficiency, reproducibility, safety, and cost-effectiveness. numberanalytics.comgd3services.compharmacompass.com For reactions involving this compound, such as the Sharpless-Katsuki epoxidation or Kagan-Modena oxidation, several factors are critical.

Key Optimization Parameters:

Order of Reagent Addition: The sequence in which reagents are mixed can be crucial. In a titanium-catalyzed sulfoxidation using diisopropyl tartrate, the optimal procedure involved pre-mixing the tartrate, diisopropylethylamine, and water before adding titanium isopropoxide. nih.gov This specific order was vital for achieving high enantioselectivity. nih.gov

Catalyst Aging: Allowing the catalyst complex to "age" or pre-form for a period before adding the substrate can significantly improve the reproducibility and enantiomeric excess of the reaction. nih.gov An overnight aging of the titanium/diisopropyl tartrate catalyst mixture was found to be beneficial. nih.gov

Temperature Control: Maintaining a consistent and optimal temperature is essential, especially on a large scale where heat dissipation can be a challenge. numberanalytics.com Lower temperatures often enhance enantioselectivity by minimizing non-selective side reactions. numberanalytics.com

Stoichiometry and Reagent Loading: Optimizing the amount of the catalyst, ligand (this compound), and oxidant is key to minimizing costs and waste. numberanalytics.com In some alkylation reactions of tartrate derivatives, using a slight excess of the tartrate starting material improved the yield based on the more valuable alkylating agent. beilstein-journals.org

Mixing and Agitation: Ensuring uniform mixing is critical for maintaining consistent reaction conditions throughout the reactor vessel, which becomes more challenging at larger scales. numberanalytics.com

A primary goal of process development is to design a robust procedure that avoids the need for extensive purification, such as silica (B1680970) gel chromatography, and eliminates hazardous reagents. gd3services.com For example, in scaling up a Sharpless epoxidation, managing the potentially hazardous nature of concentrated tert-butyl hydroperoxide (TBHP) and developing a safe workup procedure are critical considerations. orgsyn.org The development might involve replacing a complex workup with a simpler saponification and extraction process to remove the tartrate ligand and isolate the product. orgsyn.org

Biocatalytic Approaches and Enzyme-Catalyzed Reactions Utilizing this compound

Biocatalysis leverages enzymes to perform chemical transformations, often with exceptional chemo-, regio-, and enantioselectivity under mild, environmentally friendly conditions. acib.atmdpi.com While specific enzymes that directly synthesize this compound are not commonly cited, biocatalytic principles are highly relevant to the synthesis of its chiral precursors and related molecules. ontosight.ai

Enzymes are widely used in the production of chiral alcohols and diols, which are common products or substrates in reactions where this compound is used as a ligand. mdpi.com For example, ketoreductase (KRED) enzymes can reduce a prochiral ketone to a single enantiomer of a secondary alcohol with high ee. mdpi.com This biocatalytic reduction can be an alternative to the metal-catalyzed asymmetric hydrogenations that might use a tartrate-derived ligand.

Furthermore, enzymes can be employed as catalysts for reactions involving ester substrates. ontosight.airesearchgate.net Lipases, for instance, are frequently used for the kinetic resolution of racemic esters via enantioselective hydrolysis. It is conceivable that a lipase (B570770) could selectively hydrolyze one enantiomer of a racemic this compound, leaving the other enantiomer enriched. The use of enzymes in multi-step, one-pot cascade reactions is a growing field, which aims to reduce process steps and purification needs. acib.atnih.gov

The development of biocatalytic processes often involves:

Enzyme Screening: Identifying a suitable enzyme from a library that exhibits the desired activity and selectivity.

Process Optimization: Adjusting parameters like pH, temperature, substrate concentration, and co-solvents to maximize enzyme performance and stability.

Cofactor Regeneration: For redox enzymes like KREDs, an efficient system to regenerate the expensive cofactor (e.g., NADPH) is essential for a cost-effective process. mdpi.com

The synergy between traditional chemical synthesis and biocatalysis offers powerful routes to complex chiral molecules, where this compound can be a key component in one step and an enzyme in another.

Q & A

Q. What spectroscopic techniques are commonly employed to characterize the structural properties of dipropyl tartrate?

Q. How is the purity of this compound assessed in experimental settings?

Purity is determined via elemental analysis , high-performance liquid chromatography (HPLC) , and melting point analysis . Reverse-phase HPLC with a Quality by Design (QbD) approach optimizes parameters like mobile phase composition and column temperature using Box-Behnken experimental designs . For instance, a validated HPLC method for evogliptin tartrate achieved >99% purity with a retention time of 6.2 minutes, demonstrating applicability to this compound . Thermodynamic data, such as vaporization enthalpy (71.8 kJ/mol at 403 K), further corroborate purity through phase transition studies .

Q. What solvent systems are optimal for studying this compound’s physicochemical behavior?

Polar aprotic solvents (e.g., DMSO) and nonpolar solvents (e.g., CCl₄) are critical for probing solvent-dependent conformational changes. In DMSO, this compound forms intermolecular hydrogen bonds with solvent molecules, altering VA and VCD spectra compared to CCl₄ . For stability, aqueous solutions (H₂O/D₂O) are less favored due to weak interactions with cyclodextrins (binding constants <100) .

Advanced Research Questions

Q. How do computational models like DFT enhance understanding of this compound’s conformational dynamics?

DFT calculations predict energy-minimized conformers and solvent interactions. For dimethyl tartrate, DFT simulations in CCl₄ and DMSO revealed that trans-COOR clusters stabilize via hydrogen bonding, matching experimental ORD data . These models also quantify optical rotation parameters (e.g., [α]₅₉₃ = +25.6° for D-tartrates), enabling predictive analysis of this compound’s chiral properties .

Q. What methodologies are used to investigate this compound’s host-guest interactions with cyclodextrins?

Isothermal titration calorimetry (ITC) measures binding constants (K < 100 in H₂O/DMSO), confirming weak interactions. Spectroscopic techniques (VA, VCD) show minimal spectral shifts upon complexation, indicating non-covalent binding . For example, β-cyclodextrin complexes with diethyl L-tartrate exhibit no significant changes in VA spectra, suggesting surface adsorption rather than encapsulation .

Q. How can Design of Experiments (DoE) optimize analytical methods for this compound?

A Box-Behnken design evaluates factors like pH, flow rate, and column temperature to maximize resolution and sensitivity. For evogliptin tartrate, ANOVA identified flow rate (1.0 mL/min) and acetonitrile concentration (45%) as critical variables, achieving a peak symmetry factor of 1.02 . This approach reduces trial runs by 40% and ensures robustness for this compound analysis .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|